molecular formula C25H29N7O3 B12382198 N-Formyl palbociclib-d8

N-Formyl palbociclib-d8

Cat. No.: B12382198
M. Wt: 483.6 g/mol
InChI Key: KVICSWHDXLNVAO-PMCMNDOISA-N
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Description

N-Formyl palbociclib-d8 is a deuterium-labeled derivative of N-Formyl palbociclib. Palbociclib itself is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle regulation. This compound is primarily used in cancer research, particularly for its role in inhibiting the proliferation of cancer cells by inducing cell cycle arrest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl palbociclib-d8 involves multiple steps, starting from 2-(methylthio) pyrimidin-4-(3H)-one. The process includes nucleophilic substitution by thionyl chloride, bromination, nucleophilic substitution by cyclopentylamine, a one-pot two-step method (Heck reaction, ring closure sequence), oxidation, bromination, cross-coupling reaction, and aqueous workup . The overall yield of this synthetic route is approximately 10%.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. Techniques such as high-performance liquid chromatography (HPLC) are used to separate and determine potential impurities .

Chemical Reactions Analysis

Types of Reactions

N-Formyl palbociclib-d8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for nucleophilic substitution, bromine for bromination, and cyclopentylamine for nucleophilic substitution . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound. These intermediates are crucial for the stepwise synthesis of the final compound.

Scientific Research Applications

N-Formyl palbociclib-d8 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification is essential.

Properties

Molecular Formula

C25H29N7O3

Molecular Weight

483.6 g/mol

IUPAC Name

4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carbaldehyde

InChI

InChI=1S/C25H29N7O3/c1-16-20-14-27-25(28-21-8-7-19(13-26-21)31-11-9-30(15-33)10-12-31)29-23(20)32(18-5-3-4-6-18)24(35)22(16)17(2)34/h7-8,13-15,18H,3-6,9-12H2,1-2H3,(H,26,27,28,29)/i9D2,10D2,11D2,12D2

InChI Key

KVICSWHDXLNVAO-PMCMNDOISA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C=O)([2H])[2H])([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)C(=O)C)C)([2H])[2H])[2H]

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C=O)C5CCCC5)C(=O)C

Origin of Product

United States

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